molecular formula C11H15NO2 B1278274 3-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 81068-25-9

3-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No.: B1278274
CAS No.: 81068-25-9
M. Wt: 193.24 g/mol
InChI Key: QNVOGNNUHYBUHI-UHFFFAOYSA-N
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Description

Chemical Registry and Molecular Formula

The compound 3-[2-(Dimethylamino)ethoxy]benzaldehyde is registered under Chemical Abstracts Service number 81068-25-9. The molecular formula C₁₁H₁₅NO₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 193.24 grams per mole. The empirical formula follows Hill notation conventions, providing a standardized representation for database searches and chemical informatics applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the meta positioning of the ethoxy linker bearing the dimethylamino terminus. Alternative nomenclature systems include the use of positional descriptors, where the compound may be referenced as meta-[2-(dimethylamino)ethoxy]benzaldehyde to emphasize the substitution pattern relative to the aldehyde functional group.

Molecular Descriptors and Structural Identifiers

The Simplified Molecular Input Line Entry System representation for this compound is CN(C)CCOC1=CC=CC(=C1)C=O. This notation captures the complete molecular connectivity, starting from the dimethyl groups attached to the tertiary amine nitrogen, proceeding through the ethoxy linker, and terminating at the meta-substituted benzaldehyde core. The canonical Simplified Molecular Input Line Entry System maintains consistency across database platforms and enables automated structure matching algorithms.

The International Chemical Identifier for this compound is InChI=1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3. The corresponding International Chemical Identifier Key QNVOGNNUHYBUHI-UHFFFAOYSA-N provides a fixed-length hash representation suitable for rapid database searches. These standardized identifiers facilitate unambiguous compound identification across chemical databases and literature sources.

Topological descriptors reveal specific molecular characteristics relevant to biological activity and physicochemical properties. The molecular contains three hydrogen bond acceptor sites and zero hydrogen bond donor groups. The topological polar surface area measures 29.54 square angstroms, indicating moderate polarity characteristics. The calculated logarithm of the partition coefficient between octanol and water approximates 2.202, suggesting favorable lipophilicity for membrane permeation processes.

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVOGNNUHYBUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445341
Record name 3-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81068-25-9
Record name 3-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(Dimethylamino)ethoxy]benzaldehyde
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Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 3-hydroxybenzaldehyde acts as a nucleophile, displacing the chloride ion from 2-chloro-N,N-dimethylethanamine hydrochloride. The reaction proceeds under mild heating (80°C) for 18–24 hours, achieving yields of 77–85% . Key parameters include:

  • Molar ratio : 1:1.2 (3-hydroxybenzaldehyde to chloroethylamine derivative)
  • Solvent : DMF or toluene
  • Base : K₂CO₃ or NaOH

Purification and Characterization

Post-reaction purification involves silica gel chromatography using dichloromethane/methanol gradients. The product is characterized via ¹H NMR (δ 9.81 ppm for aldehyde proton) and IR spectroscopy (C=O stretch at 1684 cm⁻¹).

Phase Transfer Catalyzed Alkylation

Industrial-scale synthesis often employs phase transfer catalysis (PTC) to enhance reaction efficiency. This method utilizes tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic solvent system (toluene/water).

Reaction Optimization

  • Catalyst loading : 1–3 mol% TBAB
  • Temperature : 95–100°C
  • Base : Aqueous KOH (19.5 g in 10 mL H₂O)
  • Yield : ~90% after 3 hours

The PTC method reduces side reactions and improves scalability, making it suitable for producing multi-kilogram batches.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Nucleophilic Substitution Phase Transfer Catalysis
Solvent DMF Toluene/Water
Base K₂CO₃ KOH
Temperature (°C) 80 95–100
Reaction Time (h) 18–24 3–5
Yield (%) 77–85 85–90
Scalability Moderate High

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling, particularly DMF, which is distilled under vacuum (40–45°C). Waste streams containing K₂CO₃ or KOH are neutralized before disposal.

Cost Efficiency

The PTC method reduces raw material costs by minimizing dimethylaminoethyl chloride usage (24.3 g per 50 g starting material).

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dimethylaminoethoxy group.

Major Products

    Oxidation: 3-[2-(Dimethylamino)ethoxy]benzoic acid.

    Reduction: 3-[2-(Dimethylamino)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • IUPAC Name : 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • Canonical SMILES : CN(C)CCCOC1=CC=CC=C1C=O

The compound features a benzaldehyde moiety substituted with a dimethylamino group and an ethoxy chain, which enhances its lipophilicity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves modulation of signaling pathways associated with cell survival.

    Case Study: Apoptotic Effects on HeLa Cells

    A study reported that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, with IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.
    Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
    01005
    108515
    256040
    503070
  • Antimicrobial Properties : The compound exhibits considerable antimicrobial activity against various bacterial strains.

    Table: Antimicrobial Activity
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Pseudomonas aeruginosa64 µg/mL

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The dimethylamino group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form the corresponding carboxylic acid or reduced to produce alcohol derivatives.

Synthetic Routes

The synthesis of this compound typically involves the reaction of salicylaldehyde with a suitable dimethylaminoethanol derivative under basic conditions. Various synthetic methods have been developed to optimize yield and purity, including continuous flow processes.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Groups Key Applications/Properties
3-[2-(Dimethylamino)ethoxy]benzaldehyde C₁₁H₁₅NO₂ 193.25 3-position Aldehyde, dimethylaminoethoxy Intermediate for antimicrobial agents
4-[2-(Dimethylamino)ethoxy]benzaldehyde C₁₁H₁₅NO₂ 193.25 4-position Aldehyde, dimethylaminoethoxy Used in macrocyclic synthesis
3-[(2-Methoxyethoxy)methoxy]benzaldehyde C₁₁H₁₄O₄ 210.23 3-position Aldehyde, methoxyethoxy High-yield synthesis (91% yield)
3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde C₁₂H₁₂N₂O₂ 216.24 3-position Aldehyde, imidazoleethoxy Potential in coordination chemistry
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde C₁₈H₁₈O₆ 330.33 4,4'-positions Dialdehyde, polyether chain Macrocycle precursor

Key Observations :

  • Positional Isomerism: The 3-substituted dimethylaminoethoxy derivative exhibits distinct electronic effects compared to its 4-substituted analog. For example, the 4-position derivative forms a "w-shaped" molecular geometry with perpendicular aromatic rings, enhancing crystallinity .
  • Functional Group Impact: Replacing dimethylamino with methoxyethoxy (as in 3-[(2-Methoxyethoxy)methoxy]benzaldehyde) reduces basicity but improves hydrolytic stability .
  • Heterocyclic Substituents : The imidazole-containing analog (3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde) introduces hydrogen-bonding capabilities, which may influence biological activity .

Reactivity Differences :

  • The dimethylamino group in 3-substituted derivatives facilitates Schiff base formation with amines, crucial for antimicrobial rhodanine derivatives .
  • Polyether-linked dialdehydes undergo [2 + 2] condensations with diamines to form macrocycles, leveraging their extended chain flexibility .

Physical and Spectroscopic Properties

Property This compound 4-[2-(Dimethylamino)ethoxy]benzaldehyde 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Melting Point Not reported 133–135°C (hydrochloride salt) Liquid at RT
Solubility High in polar aprotic solvents Moderate in DMF Soluble in acetone, DCM
¹H-NMR (Key Signals) δ 9.8 (CHO), δ 3.6 (OCH₂), δ 2.3 (N(CH₃)₂) δ 9.9 (CHO), δ 3.7 (OCH₂) δ 9.9 (CHO), δ 3.5–3.8 (polyether chain)

Biological Activity

3-[2-(Dimethylamino)ethoxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzaldehyde moiety substituted with a dimethylamino group and an ethoxy chain. Its molecular formula is C11H15N1O2, and it has a molecular weight of 195.25 g/mol. The compound's structure can be represented as follows:

Chemical Structure C6H4(CHO)(OCH2CH2N CH3)2)\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{CHO})(\text{OCH}_2\text{CH}_2\text{N CH}_3)_2)

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, in vitro tests demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) Values :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against prostate cancer cells (PC3), with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)
PC315
MCF-7>50
HeLa>50

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.

Case Studies

  • Antibacterial Activity : A study conducted by Cheng et al. utilized clinical isolates to assess the antibacterial efficacy of various compounds, including derivatives of benzaldehyde. The results indicated that compounds similar to this compound displayed potent activity against resistant strains of E. coli and S. aureus, outperforming traditional antibiotics in some cases .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on prostate cancer cells. The study highlighted that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays .

Q & A

Q. What are the standard synthetic routes for 3-[2-(Dimethylamino)ethoxy]benzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with dimethylaminoethyl halides in polar solvents (e.g., ethanol or DMF) under acidic catalysis (e.g., glacial acetic acid) . For optimization:
  • Solvent Choice : DMF enhances reactivity for etherification reactions compared to ethanol, as seen in macrocyclic syntheses .
  • Catalyst : Acidic conditions (e.g., 5 drops of acetic acid) improve imine or ether bond formation .
  • Purification : Vacuum distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) can isolate the product with >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.2–2.5 ppm for CH₃) .
  • FTIR : Confirm the aldehyde C=O stretch (~1680–1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
  • HRMS : Validate molecular weight (theoretical [M+H]⁺: 222.1492) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., CH-π bonds) for structural confirmation .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) model electronic properties:
  • Electrostatic Potential Maps : Identify nucleophilic attack sites on the aldehyde group .
  • Transition State Analysis : Simulate energy barriers for reactions with amines or hydrazines .
    Compare computational results with experimental kinetics (e.g., UV-Vis monitoring of Schiff base formation) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before bioassays .
  • Structural Confirmation : Ensure derivatives (e.g., triazole or macrocyclic analogs) are correctly characterized via 2D NMR .

Q. How do polyamine chain length and stoichiometry influence macrocyclic product distribution during condensation with this aldehyde?

  • Methodological Answer :
  • Stoichiometry : A 1:1 aldehyde-to-polyamine ratio favors [1+1] macrocycles, while excess aldehyde promotes [2+2] products .
  • Chain Length : Longer polyamines (e.g., triethylenetetramine) increase ring strain, requiring template effects (e.g., metal ions) for cyclization .
  • Monitoring : Use TLC (silica, ethyl acetate/hexane) and MALDI-TOF to track intermediate oligomers .

Q. What factors are critical in designing stability studies for this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks, monitoring aldehyde oxidation to carboxylic acid via FTIR .
  • pH Stability : Use buffered solutions (pH 2–12); the compound is most stable near neutral pH (degradation <5% at pH 7 after 30 days) .
  • LC-MS Identification : Detect degradation products (e.g., 3-[2-(dimethylamino)ethoxy]benzoic acid, [M+H]⁺: 238.1543) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Dimethylamino)ethoxy]benzaldehyde
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3-[2-(Dimethylamino)ethoxy]benzaldehyde

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